(Tetrahydrofuran-3-yl)trifluoroboronanion
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Overview
Description
(Tetrahydrofuran-3-yl)trifluoroboronanion is a chemical compound with the molecular formula C4H7BF3O It is a boron-containing anion that features a tetrahydrofuran ring substituted with a trifluoroboron group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydrofuran-3-yl)trifluoroboronanion typically involves the reaction of tetrahydrofuran derivatives with boron trifluoride. One common method is the reaction of tetrahydrofuran with boron trifluoride etherate in the presence of a suitable base, such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(Tetrahydrofuran-3-yl)trifluoroboronanion can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoroboron group can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the boron center can be oxidized or reduced.
Addition Reactions: The tetrahydrofuran ring can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield tetrahydrofuran derivatives with amine substituents, while oxidation reactions can produce boronic acids or borate esters.
Scientific Research Applications
(Tetrahydrofuran-3-yl)trifluoroboronanion has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: The compound can be used in the production of advanced materials, such as boron-doped polymers and ceramics.
Mechanism of Action
The mechanism of action of (Tetrahydrofuran-3-yl)trifluoroboronanion involves its interaction with molecular targets through the boron center. The trifluoroboron group can form stable complexes with various nucleophiles, facilitating the formation of new chemical bonds. Additionally, the tetrahydrofuran ring can participate in ring-opening reactions, leading to the formation of new compounds with different structural features.
Comparison with Similar Compounds
(Tetrahydrofuran-3-yl)trifluoroboronanion can be compared with other boron-containing compounds, such as:
Boronic Acids: These compounds contain a boron atom bonded to two hydroxyl groups and are widely used in organic synthesis.
Borate Esters: These compounds contain a boron atom bonded to alkoxy groups and are used as reagents in various chemical reactions.
Borohydrides: These compounds contain a boron atom bonded to hydrogen atoms and are commonly used as reducing agents.
The uniqueness of this compound lies in its combination of a tetrahydrofuran ring with a trifluoroboron group, which imparts distinct chemical properties and reactivity compared to other boron-containing compounds.
Properties
IUPAC Name |
trifluoro(oxolan-3-yl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3O/c6-5(7,8)4-1-2-9-3-4/h4H,1-3H2/q-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVAKJNRKAHZHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCOC1)(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3O- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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